molecular formula C20H14BrN3O3 B11538173 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 339259-35-7

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B11538173
CAS No.: 339259-35-7
M. Wt: 424.2 g/mol
InChI Key: AENNRMWXZKZRBF-FSJBWODESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include 3-pyridinecarboxaldehyde and 2-bromobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific structural features, such as the presence of both a pyridine ring and a bromobenzoate moiety.

Properties

CAS No.

339259-35-7

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C20H14BrN3O3/c21-18-6-2-1-5-17(18)20(26)27-16-9-7-14(8-10-16)12-23-24-19(25)15-4-3-11-22-13-15/h1-13H,(H,24,25)/b23-12+

InChI Key

AENNRMWXZKZRBF-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3)Br

Origin of Product

United States

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